rac-(3R,4S)-3-azido-4-methoxyoxolane
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Overview
Description
rac-(3R,4S)-3-azido-4-methoxyoxolane: is a chiral compound with significant interest in organic chemistry and pharmaceutical research. This compound features an azido group and a methoxy group attached to an oxolane ring, making it a versatile intermediate in various synthetic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,4S)-3-azido-4-methoxyoxolane typically involves the azidation of a suitable precursor, such as a 3,4-epoxyoxolane derivative. The reaction conditions often include the use of sodium azide in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions: rac-(3R,4S)-3-azido-4-methoxyoxolane undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted oxolane derivatives depending on the nucleophile used.
Scientific Research Applications
rac-(3R,4S)-3-azido-4-methoxyoxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(3R,4S)-3-azido-4-methoxyoxolane involves its ability to participate in nucleophilic substitution and reduction reactions. The azido group can act as a leaving group or be transformed into an amine, which can then interact with various molecular targets. These interactions can modulate biological pathways, making the compound valuable in medicinal chemistry .
Comparison with Similar Compounds
- rac-(3R,4S)-4-azidooxan-3-amine hydrochloride
- rac-(3R,4S)-4-aminooxan-3-ol hydrochloride
- rac-(3R,4S)-4-(dimethylamino)-3-pyrrolidinol dihydrochloride
Uniqueness: rac-(3R,4S)-3-azido-4-methoxyoxolane is unique due to its specific combination of an azido group and a methoxy group on an oxolane ring. This structural feature allows it to undergo a variety of chemical transformations, making it a versatile intermediate in synthetic chemistry .
Properties
CAS No. |
2089498-73-5 |
---|---|
Molecular Formula |
C5H9N3O2 |
Molecular Weight |
143.1 |
Purity |
95 |
Origin of Product |
United States |
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